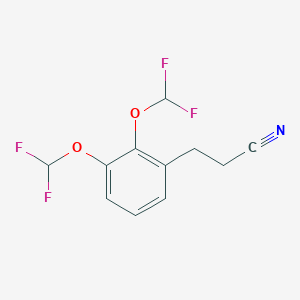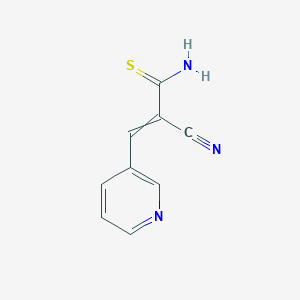
2-Cyano-3-pyridin-3-ylprop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol It is characterized by the presence of a cyano group, a pyridine ring, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide typically involves the reaction of 3-pyridinecarboxaldehyde with malononitrile and elemental sulfur in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antiproliferative activity against cancer cell lines.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Research: It can be used as a probe to study biological pathways and interactions involving thioamide-containing compounds.
Mechanism of Action
The mechanism of action of 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The cyano group and thioamide moiety are key functional groups that contribute to its biological activity by forming interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(pyridin-2-yl)prop-2-enethioamide
- 2-cyano-3-(pyridin-4-yl)prop-2-enethioamide
- 3-cyano-2-(pyridin-3-yl)prop-2-enethioamide
Uniqueness
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide is unique due to the specific positioning of the cyano and thioamide groups, which influence its reactivity and biological activity
Properties
Molecular Formula |
C9H7N3S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-cyano-3-pyridin-3-ylprop-2-enethioamide |
InChI |
InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13) |
InChI Key |
PNSDADFWVJVLIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


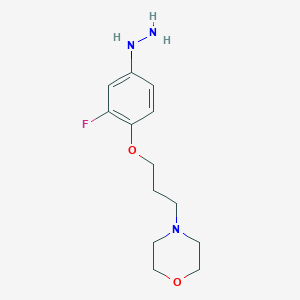
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
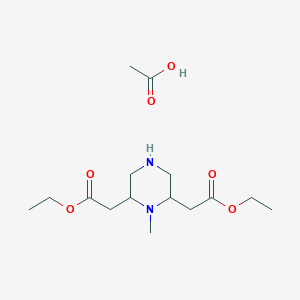
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
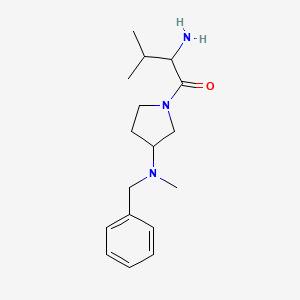
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)

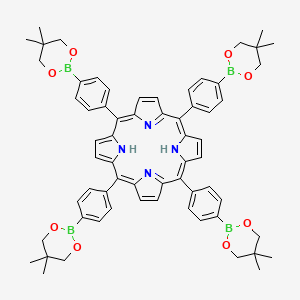
![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/structure/B14791939.png)
![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
